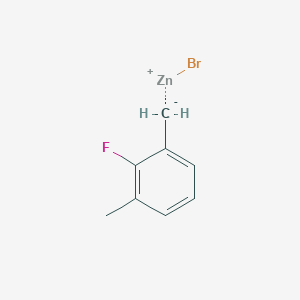
2-Fluoro-3-methylbenzylzinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-3-methylbenzylzinc bromide is an organozinc compound with the molecular formula C8H8BrFZn. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Fluoro-3-methylbenzylzinc bromide involves the reaction of 2-Fluoro-3-methylbenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
2-Fluoro-3-methylbenzyl bromide+Zn→2-Fluoro-3-methylbenzylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The reaction is typically monitored using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to ensure complete conversion and purity .
化学反应分析
Types of Reactions
2-Fluoro-3-methylbenzylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation: Under specific conditions, it can be oxidized to form corresponding alcohols or ketones.
Reduction: It can participate in reduction reactions, often in the presence of suitable catalysts.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and halides are common electrophiles that react with this compound.
Catalysts: Palladium or nickel catalysts are often used to facilitate these reactions.
Solvents: THF is the most commonly used solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions depend on the specific electrophile used. For example, reactions with aldehydes or ketones typically yield secondary or tertiary alcohols, respectively .
科学研究应用
2-Fluoro-3-methylbenzylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying biological pathways and interactions.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-Fluoro-3-methylbenzylzinc bromide involves its role as a nucleophile in organic reactions. The zinc atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating its attack on electrophiles. This results in the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis processes .
相似化合物的比较
Similar Compounds
2-Fluoro-3-(trifluoromethyl)benzyl bromide: Similar in structure but with a trifluoromethyl group instead of a methyl group.
2-Fluoro-4-methylbenzylzinc bromide: Similar but with the methyl group in a different position on the benzene ring.
3-Fluoro-2-methylbenzylzinc bromide: Similar but with the positions of the fluoro and methyl groups swapped
Uniqueness
2-Fluoro-3-methylbenzylzinc bromide is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both a fluoro and a methyl group on the benzene ring can lead to unique steric and electronic effects, making it a valuable reagent in organic synthesis .
属性
IUPAC Name |
bromozinc(1+);2-fluoro-1-methanidyl-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F.BrH.Zn/c1-6-4-3-5-7(2)8(6)9;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEBTCHKWRCCAQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[CH2-])F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














